REACTION_CXSMILES
|
C(OC1C([N+]([O-])=O)=C([NH:13][C:14]2[CH:19]=[CH:18][C:17]([I:20])=[CH:16][C:15]=2[F:21])C(F)=C(F)C=1)C=C.C[O-].[Na+]>C1COCC1>[F:21][C:15]1[CH:16]=[C:17]([I:20])[CH:18]=[CH:19][C:14]=1[NH2:13] |f:1.2|
|
Name
|
(3-allyloxy-5,6-difluoro-2-nitro-phenyl)-(2-fluoro-4-iodo-phenyl)-amine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC=1C(=C(C(=C(C1)F)F)NC1=C(C=C(C=C1)I)F)[N+](=O)[O-]
|
Name
|
Intermediate 7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC=1C(=C(C(=C(C1)F)F)NC1=C(C=C(C=C1)I)F)[N+](=O)[O-]
|
Name
|
NaOMe
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
The progress of reaction
|
Type
|
CUSTOM
|
Details
|
After completion, reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (20 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (20 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)I)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 820 mg | |
YIELD: CALCULATEDPERCENTYIELD | 155.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |